1,2,4,6-Cycloheptatetraene

C7H6 potential energy surface carbene rearrangements cyclic allene stability

Researchers investigating carbene rearrangements or supramolecular encapsulation must procure authentic 1,2,4,6-Cycloheptatetraene (52783-93-4) to ensure experimental reproducibility. This strained cyclic allene is the key intermediate on the C7H6 potential energy surface, positioned 49 kJ/mol above fulvenallene, which defines the thermodynamic and kinetic benchmarks for aryl carbene interconversions. Its ~20 kcal/mol enantiomerization barrier and demonstrated stabilization inside hemicarcerand hosts make it the only chemically valid probe for low-temperature CD studies or assessing nanocage protective capacity. Do not substitute with generic C7H6 isomers; only this compound provides the specific reactivity profile required for mechanistic validation.

Molecular Formula C7H6
Molecular Weight 90.12 g/mol
CAS No. 52783-93-4
Cat. No. B14649901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,6-Cycloheptatetraene
CAS52783-93-4
Molecular FormulaC7H6
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESC1=CC=C=CC=C1
InChIInChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-6H
InChIKeyQCGSIOBRVKSPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,6-Cycloheptatetraene (CAS 52783-93-4) Procurement Guide: Strained Cyclic Allene for C7H6 Isomer Studies


1,2,4,6-Cycloheptatetraene (CAS 52783-93-4, molecular formula C7H6, molecular weight 90.12 g/mol) is a seven-membered cyclic allene bearing a conjugated π-electron system with alternating double bonds [1]. It represents a key intermediate on the C7H6 potential energy surface, positioned as the most stable species on the specific region examined among its immediate precursors, including singlet phenylcarbene and bicyclo[4.1.0]heptatriene [2]. The compound exhibits a strongly distorted allenic structure and serves as a critical probe for studying strained cyclic allene reactivity, carbene rearrangements, and host-guest stabilization phenomena.

Why Generic C7H6 Isomers Cannot Substitute for 1,2,4,6-Cycloheptatetraene in Mechanistic Studies


Substituting 1,2,4,6-cycloheptatetraene with a generic C7H6 isomer or a structurally related cyclic allene is not chemically equivalent due to marked differences in thermodynamic stability, activation barriers for interconversion, and functional behavior. Among the C7H6 isomers, fulvenallene is the global minimum, with 1,2,4,6-cycloheptatetraene lying 49 kJ mol⁻¹ higher in energy, while the pathway to fulvenallene proceeds through a rate-determining rearrangement with a distinct barrier [1]. Furthermore, compared with other strained cyclic allenes such as 1,2-cyclopentadiene (enantiomerization barrier <1 kcal/mol) [2], 1,2,4,6-cycloheptatetraene exhibits a substantially higher enantiomerization barrier of ~20 kcal/mol [3]. Substituting with the wrong isomer or a smaller-ring cyclic allene would therefore alter both the thermodynamic landscape and kinetic accessibility of the target intermediate, compromising the reproducibility of carbene interconversion experiments and host-guest encapsulation studies. The quantitative evidence below establishes the specific, verifiable differentiation required for informed procurement and experimental design.

Quantitative Differentiation Evidence for 1,2,4,6-Cycloheptatetraene Versus C7H6 Isomers and Structural Analogs


Relative Thermodynamic Stability of 1,2,4,6-Cycloheptatetraene Versus C7H6 Isomers (Fulvenallene, Benzocyclopropene, Phenylcarbene)

Ab initio calculations at the G2(MP2,SVP) and B-LYP/6-311+G(3df,2p)+ZPVE levels establish a clear thermodynamic hierarchy among C7H6 isomers. 1,2,4,6-cycloheptatetraene lies 49 kJ mol⁻¹ above fulvenallene (the global minimum), and is positioned 29 kJ mol⁻¹ above benzocyclopropene and 33 kJ mol⁻¹ above singlet phenylcarbene [1]. On the specific region of the C7H6 surface relevant to phenylcarbene interconversion, CCSD(T)/cc-pVDZ//BLYP/6-31G* calculations show that cycloheptatetraene is the most stable species examined, more stable than both singlet phenylcarbene and bicyclo[4.1.0]heptatriene [2].

C7H6 potential energy surface carbene rearrangements cyclic allene stability

Enantiomerization Barrier of 1,2,4,6-Cycloheptatetraene Compared with 1,2-Cyclopentadiene

The enantiomerization of 1,2,4,6-cycloheptatetraene proceeds via a planar open-shell singlet transition state corresponding to cycloheptatrienylidene (¹A₂). CCSD(T)/cc-pVDZ//BLYP/6-31G* calculations estimate the activation energy for this process at approximately 20 kcal/mol (~84 kJ mol⁻¹) [1]. In contrast, the enantiomerization barrier for the smaller-ring analog 1,2-cyclopentadiene is less than 1 kcal/mol [2].

cyclic allene enantiomerization chirality activation barrier

Thermodynamic and Kinetic Substituent Effects on Phenylcarbene-Cycloheptatetraene Interconversion

Density functional theory (DFT) studies demonstrate that aryl substituents substantially modulate both the thermochemistry and activation energies of the phenylcarbene → bicyclo[4.1.0]heptatriene → cycloheptatetraene rearrangement cascade. For unsubstituted phenylcarbene, the overall activation energy for formation of BCT from PC is reported; para-substitution yields a range of 11.7 kcal/mol (NO₂) to 20.3 kcal/mol (NH₂) for this step [1]. The parent 1,2,4,6-cycloheptatetraene thus serves as the unsubstituted baseline reference against which substituted analogs must be calibrated.

substituent effects DFT calculations rearrangement kinetics

Stabilization Efficacy: Room-Temperature Persistence in Hemicarcerand Versus Free-State Dimerization

In the free state, 1,2,4,6-cycloheptatetraene undergoes rapid dimerization due to its high strain and reactive allene moiety. Incarceration inside a hemicarcerand host protects the compound from dimerization, enabling room-temperature stabilization in solution and allowing for spectroscopic characterization under ambient conditions [1]. This contrasts starkly with the cryogenic matrix isolation conditions (e.g., 15 K in argon) required for spectroscopic observation of the free species [2].

host-guest chemistry hemicarcerand molecular encapsulation

Verified Research Applications of 1,2,4,6-Cycloheptatetraene Based on Quantitative Evidence


Mechanistic Studies of Arylcarbene Rearrangements on the C7H6 Potential Energy Surface

1,2,4,6-Cycloheptatetraene is the key intermediate in the rearrangement of phenylcarbene to fulvenallene and other C7H6 isomers [1]. Its thermodynamic position—49 kJ mol⁻¹ above fulvenallene and lying in a shallow potential well relative to BCT—makes it the critical species for trapping and spectroscopic interrogation during the rearrangement cascade . Researchers investigating carbene chemistry or matrix isolation photochemistry should procure this compound to serve as the authentic reference standard for product identification and mechanistic validation.

Cyclic Allene Enantiomerization and Chirality Studies

With an enantiomerization barrier of approximately 20 kcal/mol via the planar cycloheptatrienylidene transition state [1], 1,2,4,6-cycloheptatetraene occupies an intermediate position in the spectrum of strained cyclic allene configurational stability—substantially higher than 1,2-cyclopentadiene (<1 kcal/mol) yet lower than medium-ring cyclic allenes with larger barriers. This property makes it an ideal candidate for low-temperature circular dichroism (CD) or chiral stationary phase HPLC studies aimed at resolving enantiomeric cyclic allenes.

Host-Guest Encapsulation and Molecular Container Studies

The successful room-temperature stabilization of 1,2,4,6-cycloheptatetraene inside a hemicarcerand host [1] demonstrates its utility as a probe molecule for evaluating encapsulation efficiency and guest reactivity within confined nanospaces. The stark contrast between free-state dimerization propensity and incarcerated persistence (observable at 293 K vs. requiring 15 K matrix isolation) provides a quantitative benchmark for assessing the protective capacity of supramolecular containers .

Transition Metal Complexation and Fluxional Organometallic Chemistry

1,2,4,6-Cycloheptatetraene forms bimetallic complexes, as demonstrated by the (Ph₃P)₂Pt/Mo(CO)₃ complex, which exhibits rapid fluxionality at 20 °C via an intramolecular process requiring simultaneous movement of both metals and inversion of the allene moiety [1]. This behavior, confirmed by selective isotopomer irradiation studies, distinguishes it from mononuclear analogs and establishes cycloheptatetraene as a unique ligand for probing dynamic metal migration phenomena on conjugated π-systems.

Technical Documentation Hub

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